molecular formula C21H25N3O2 B5989975 4-(Naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one

4-(Naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one

Cat. No.: B5989975
M. Wt: 351.4 g/mol
InChI Key: UJKYHNGYDMWILV-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable diamine and a dihalide to form the piperazine ring.

    Introduction of the Naphthalen-2-ylmethyl Group: This step could involve a nucleophilic substitution reaction where a naphthalen-2-ylmethyl halide reacts with the piperazine derivative.

    Addition of the 2-oxo-2-pyrrolidin-1-ylethyl Group: This might be achieved through an acylation reaction using a pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput synthesis techniques, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the naphthalene ring or the piperazine nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone moiety.

    Substitution: Various substitution reactions could occur, especially on the aromatic naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalen-2-ylmethyl)piperazine
  • 3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine
  • Naphthalen-2-ylmethyl derivatives

Uniqueness

The unique combination of the naphthalen-2-ylmethyl and 2-oxo-2-pyrrolidin-1-ylethyl groups in the piperazine scaffold might confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(naphthalen-2-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(23-10-3-4-11-23)14-19-21(26)22-9-12-24(19)15-16-7-8-17-5-1-2-6-18(17)13-16/h1-2,5-8,13,19H,3-4,9-12,14-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKYHNGYDMWILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2C(=O)NCCN2CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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